REACTION_CXSMILES
|
[CH:1]1([N:4]2[C:8]([C:9]([F:12])([F:11])[F:10])=[C:7](CC#N)[CH:6]=[N:5]2)[CH2:3][CH2:2]1.[OH-:16].[Na+].[CH3:18][CH2:19][OH:20]>>[CH:1]1([N:4]2[C:8]([C:9]([F:12])([F:11])[F:10])=[C:7]([CH2:18][C:19]([OH:16])=[O:20])[CH:6]=[N:5]2)[CH2:3][CH2:2]1 |f:1.2|
|
Name
|
|
Quantity
|
700 mg
|
Type
|
reactant
|
Smiles
|
C1(CC1)N1N=CC(=C1C(F)(F)F)CC#N
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Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
CCO
|
Control Type
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UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
|
The mixture was concentrated in vacuo
|
Type
|
DISSOLUTION
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Details
|
the residue was dissolved in water (10 mL)
|
Type
|
WASH
|
Details
|
washed with EtOAc
|
Type
|
EXTRACTION
|
Details
|
extracted with 10% IPA in DCM (4×30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)N1N=CC(=C1C(F)(F)F)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 650 mg | |
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |